molecular formula C19H20N2O2S B13873278 4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

Cat. No.: B13873278
M. Wt: 340.4 g/mol
InChI Key: KNKLEAGXBKOZRI-UHFFFAOYSA-N
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Description

4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.

    Thiophene-containing compounds: Similar to thiophene derivatives used in organic electronics and pharmaceuticals.

    Piperidine derivatives: Similar to compounds used in the treatment of neurological disorders.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and therapeutic potential not seen in other compounds. Its multi-functional groups allow for diverse chemical modifications, making it a versatile compound for drug development and other applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C19H20N2O2S/c22-19-17(16-8-4-10-24-16)18(14-6-1-2-7-15(14)21-19)23-12-13-5-3-9-20-11-13/h1-2,4,6-8,10,13,20H,3,5,9,11-12H2,(H,21,22)

InChI Key

KNKLEAGXBKOZRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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